Ethyl 2-(2-chloro-4-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(2-chloro-4-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of phenoxyacetic acid and contains both chloro and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chloro-4-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.
Reduction: Ethyl 2-(2-chloro-4-aminophenoxy)acetate.
Hydrolysis: 2-(2-chloro-4-nitrophenoxy)acetic acid.
Scientific Research Applications
Ethyl 2-(2-chloro-4-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with antimicrobial or anti-inflammatory properties.
Agriculture: May be used in the synthesis of herbicides or pesticides.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloro-4-nitrophenoxy)acetate depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-4-nitrophenoxy)acetate can be compared with other phenoxyacetic acid derivatives such as:
Ethyl 2-(2-chloro-4-fluorophenoxy)acetate: Similar structure but with a fluorine substituent instead of a nitro group.
Ethyl 2-(2-chloro-4-aminophenoxy)acetate: The amino derivative obtained by reducing the nitro group.
Ethyl 2-(4-nitrophenoxy)acetate: Lacks the chloro substituent, affecting its reactivity and applications.
The presence of both chloro and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various chemical processes.
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(12(14)15)5-8(9)11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVUFOLWZHSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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